molecular formula C14H15P B13814447 Dibenzylphosphine CAS No. 56522-04-4

Dibenzylphosphine

Cat. No.: B13814447
CAS No.: 56522-04-4
M. Wt: 214.24 g/mol
InChI Key: SBWJERDWKYNUFP-UHFFFAOYSA-N
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Description

Dibenzylphosphine is an organophosphorus compound with the chemical formula ( \text{C}{14}\text{H}{15}\text{P} ). It is characterized by the presence of two benzyl groups attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylphosphine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phosphine in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of phase-transfer catalysts can facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Dibenzylphosphine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Substitution: Alkyl halides, sodium hydride (NaH).

Major Products Formed:

Mechanism of Action

The mechanism of action of dibenzylphosphine involves its ability to act as a nucleophile due to the lone pair of electrons on the phosphorus atom. This nucleophilicity allows it to participate in various chemical reactions, forming stable bonds with electrophiles. In biological systems, this compound derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

dibenzylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWJERDWKYNUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CPCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400515
Record name Dibenzylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56522-04-4
Record name Dibenzylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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